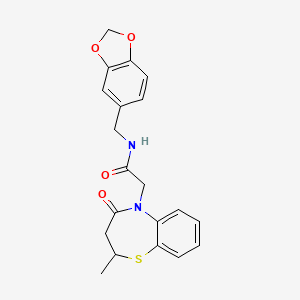

N-(4-fluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of quinazoline, a class of organic compounds with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The presence of the fluorophenyl group and the carboxamide group suggests that this compound might have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These techniques would provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The presence of the fluorophenyl group and the carboxamide group suggests that it might undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would depend on its molecular structure. These properties could be predicted using computational methods or determined experimentally .Applications De Recherche Scientifique

Antimicrobial Applications

Fluoroquinolones, including compounds similar to N-(4-fluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, have been identified as potent antibacterial agents. The structure-activity relationship (SAR) studies have revealed that certain structural modifications, such as fluoro-substitutions and piperazinyl groups, contribute significantly to their antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds like K-12 and K-37 have been found to inhibit human immunodeficiency virus type 1 (HIV-1) transcription and replication, indicating their broader antimicrobial applications beyond bacterial infections (Baba et al., 1998).

Antitumor Activity

Research into the antitumor activities of fluoroquinolone derivatives has yielded promising results. For instance, the synthesis and evaluation of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide demonstrated inhibition of proliferation in several cancer cell lines. This suggests that certain fluoroquinolone derivatives could have therapeutic potential in cancer treatment by targeting specific cell proliferation pathways (Hao et al., 2017).

Pharmacokinetic Properties

The pharmacokinetic profile of fluoroquinolones, including absorption, distribution, metabolism, and excretion, has been a subject of extensive study. For example, the disposition and metabolism of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist, were determined in humans, highlighting the compound's metabolic pathways and the role of fluoroquinolone derivatives in modulating sleep disorders through orexin receptor antagonism (Renzulli et al., 2011).

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways and their downstream effects.

Pharmacokinetics

Similar compounds are predicted to have good pharmacokinetics properties , indicating that this compound may also have favorable ADME properties that impact its bioavailability.

Result of Action

Based on the biological activities of similar compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Safety and Hazards

Orientations Futures

The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and biological activity. It could also be interesting to explore its potential applications in areas such as medicinal chemistry, drug discovery, and materials science .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form 4-fluorophenyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with 2-amino-3-pentanone to form the desired product.", "Starting Materials": [ "4-fluoroaniline", "ethyl acetoacetate", "2-amino-3-pentanone" ], "Reaction": [ "Step 1: Condensation of 4-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-fluorophenyl-3-oxobutanoic acid ethyl ester.", "Step 2: Hydrolysis of the ethyl ester using hydrochloric acid to form 4-fluorophenyl-3-oxobutanoic acid.", "Step 3: Condensation of 4-fluorophenyl-3-oxobutanoic acid with 2-amino-3-pentanone in the presence of a base such as triethylamine to form N-(4-fluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |

Numéro CAS |

892289-09-7 |

Formule moléculaire |

C20H20FN3O3 |

Poids moléculaire |

369.396 |

Nom IUPAC |

N-(4-fluorophenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C20H20FN3O3/c1-2-3-4-11-24-19(26)16-10-5-13(12-17(16)23-20(24)27)18(25)22-15-8-6-14(21)7-9-15/h5-10,12H,2-4,11H2,1H3,(H,22,25)(H,23,27) |

Clé InChI |

YNHMNUSSBVJIRK-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)F)NC1=O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2684603.png)

![Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2684607.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2684609.png)

![8-fluoro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2684610.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2684611.png)

![N-(2,6-dimethylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2684615.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2684619.png)